molecular formula C8H18ClNO2 B13585735 3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride

3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride

Cat. No.: B13585735
M. Wt: 195.69 g/mol
InChI Key: APHLLQCDBYDQAW-UHFFFAOYSA-N
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Description

3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride is a chemical compound with the molecular formula C8H18ClNO2 It is known for its unique structure, which includes an oxane ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride typically involves the reaction of oxane derivatives with amino alcohols under controlled conditions. One common method involves the reaction of 4-hydroxyoxane with 3-aminopropanol in the presence of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature and monitored using techniques such as NMR and HPLC to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization and filtration before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various oxides, amines, and substituted derivatives of this compound. These products are often used in further research and development in various scientific fields .

Scientific Research Applications

3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the oxane ring can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, making the compound a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(oxan-4-yl)propan-1-ol: Similar structure but without the hydrochloride salt.

    3-Amino-3-(oxan-4-yl)propan-1-ol: Another structural isomer with similar properties.

Uniqueness

3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride is unique due to its specific combination of an oxane ring and an amino group, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

3-amino-1-(oxan-4-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c9-4-1-8(10)7-2-5-11-6-3-7;/h7-8,10H,1-6,9H2;1H

InChI Key

APHLLQCDBYDQAW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(CCN)O.Cl

Origin of Product

United States

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